molecular formula C25H20O10 B12351278 CID 156588470

CID 156588470

Cat. No.: B12351278
M. Wt: 480.4 g/mol
InChI Key: KGJWLWHWVMEIEI-CJFMBICVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the identifier “CID 156588470” is a chemical entity registered in the PubChem database

Chemical Reactions Analysis

CID 156588470 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

    Addition: This reaction involves the addition of atoms or groups of atoms to a molecule. Common reagents include hydrogen gas or halogens.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

CID 156588470 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and pharmacological properties.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of CID 156588470 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Properties

Molecular Formula

C25H20O10

Molecular Weight

480.4 g/mol

InChI

InChI=1S/C25H20O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-18-7-12(3-5-16(18)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,25-29,31H,10H2,1H3/t20-,25-/m1/s1

InChI Key

KGJWLWHWVMEIEI-CJFMBICVSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)[C]2[C@H](OC3=C(O2)C=CC(=C3)[C@@H]4[C](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O

Canonical SMILES

COC1=C(C=CC(=C1)[C]2C(OC3=C(O2)C=CC(=C3)C4[C](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O

Origin of Product

United States

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